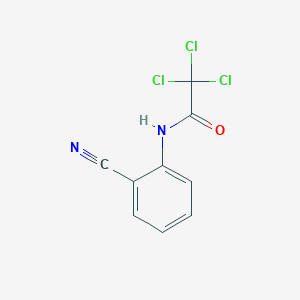![molecular formula C15H13ClN2O2S B5851688 2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5851688.png)
2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide, also known as CPTH, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer research.
Mechanism of Action
2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide inhibits the activity of histone acetyltransferases by binding to their catalytic sites. This binding prevents the transfer of acetyl groups to histone proteins, which are involved in the regulation of gene expression. The downregulation of oncogenes and the induction of apoptosis by 2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide are believed to be a result of this inhibition.
Biochemical and Physiological Effects:
2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide has been shown to have a selective toxicity towards cancer cells, with minimal effects on normal cells. It has also been shown to inhibit cancer cell migration and invasion, which are important processes in cancer metastasis. 2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide has been shown to have anti-inflammatory properties, which may contribute to its anti-cancer effects.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide is its selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. However, its mechanism of action is not fully understood, and further research is needed to elucidate its effects on different types of cancer cells. 2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide is also relatively unstable and has a short half-life, which may limit its use in clinical settings.
Future Directions
Future research on 2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide should focus on its effects on different types of cancer cells and its potential use in combination with other anti-cancer drugs. The development of more stable analogs of 2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide may also improve its potential as a cancer therapy. Additionally, further research is needed to understand the long-term effects of 2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide on normal cells and its potential toxicity in vivo.
Synthesis Methods
2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide can be synthesized by reacting 2-chlorobenzoyl chloride with 2-hydroxy-4-methylaniline in the presence of triethylamine. The resulting intermediate is then treated with carbon disulfide and sodium hydroxide to form the final product, 2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide.
Scientific Research Applications
2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential anti-cancer properties. It has been shown to inhibit the activity of histone acetyltransferases, which are enzymes involved in the regulation of gene expression. This inhibition leads to the downregulation of several oncogenes, resulting in the suppression of cancer cell growth. 2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
2-chloro-N-[(2-hydroxy-4-methylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c1-9-6-7-12(13(19)8-9)17-15(21)18-14(20)10-4-2-3-5-11(10)16/h2-8,19H,1H3,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODSLKXKAIIDHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(2-hydroxy-4-methylphenyl)carbamothioyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,4-trimethylbenzamide](/img/structure/B5851619.png)

![N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5851644.png)
![2-cyano-N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5851646.png)

![2-[({[2-(2-hydroxyethoxy)ethyl]amino}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5851653.png)

![2-(methylthio)-4-(1-pyrrolidinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B5851670.png)


![N'-[(3-cyclopentylpropanoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5851694.png)

![9-tert-butyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B5851702.png)